molecular formula C14H13CdN3OS B12734986 (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) CAS No. 132773-06-9

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)

Cat. No.: B12734986
CAS No.: 132773-06-9
M. Wt: 383.75 g/mol
InChI Key: JINGYFFHNNTGGE-OVWKBUNZSA-L
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Description

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is a coordination compound with the molecular formula C14H13CdN3OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with a cadmium(II) salt, such as cadmium acetate, in the presence of ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .

Scientific Research Applications

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) involves its ability to coordinate with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the cadmium ion, which can form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is unique due to its specific coordination environment and the presence of cadmium. This gives it distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

132773-06-9

Molecular Formula

C14H13CdN3OS

Molecular Weight

383.75 g/mol

IUPAC Name

azane;cadmium(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate

InChI

InChI=1S/C14H12N2OS.Cd.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;;

InChI Key

JINGYFFHNNTGGE-OVWKBUNZSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cd+2]

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cd+2]

Origin of Product

United States

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